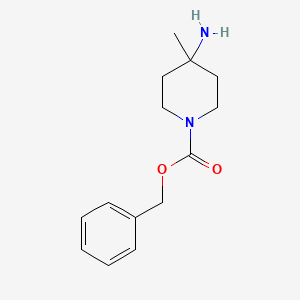

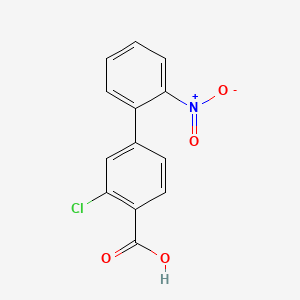

(R)-2-(Diphenylphosphino)-1-phenylethanamine

説明

Compounds like “®-2-(Diphenylphosphino)-1-phenylethanamine” belong to a class of compounds known as phosphines. These are characterized by the presence of a phosphorus atom bonded to carbon atoms . They are often used as ligands in the field of coordination chemistry and catalysis .

Synthesis Analysis

The synthesis of phosphines typically involves the reaction of a phosphorus halide with a Grignard or organolithium reagent. The specific synthesis route for “®-2-(Diphenylphosphino)-1-phenylethanamine” would depend on the starting materials and reaction conditions .Molecular Structure Analysis

The molecular structure of phosphines is typically determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

Phosphines can participate in a variety of chemical reactions. They can act as nucleophiles, forming adducts with electrophiles. They can also act as ligands, binding to metal centers in coordination complexes .Physical And Chemical Properties Analysis

The physical and chemical properties of phosphines depend on their molecular structure. These properties can include melting point, boiling point, solubility, and reactivity .科学的研究の応用

Asymmetric Hydrogenation

This compound plays a significant role in asymmetric hydrogenation . The application of first-row transition metals in asymmetric hydrogenation and asymmetric transfer hydrogenation is a key area of research . The catalytic behavior of 3d metals is significantly different from that of 4d and 5d metals .

Catalyst in Chemical Reactions

The compound is used as a catalyst in various chemical reactions . It is particularly useful in reactions involving first-row transition metals .

Synthesis of Binaphthyl-based Phosphine and Phosphite Ligands

The compound is used in the synthesis of binaphthyl-based phosphine and phosphite ligands . These ligands have earned considerable relevance due to their versatility as ligands in enantioselective metal-catalysed reactions .

Asymmetric Catalysis

The compound is used in the field of asymmetric catalysis . The development of large scale synthesis of enantiopure and thermally stable ®- and (S)-BINOL molecules constitutes a key milestone in this field .

Preparation of Optically Active Products

The compound is used in the preparation of optically active products with the desired enantiopurity . This is particularly relevant in the field of pharmaceuticals, where the chirality of a molecule can significantly affect its biological activity.

Functionalisation of Binaphthyl-based Phosphorus Ligands

The compound is used in the functionalisation of binaphthyl-based phosphorus ligands for use in alternative reaction media . This is particularly relevant in the search for environmentally benign chemical catalytic processes .

作用機序

Target of Action

Similar compounds, such as diphenylphosphino styrene (dpps), have been used in the formation of well-defined homopolymers and diblock copolymers . These polymers have predictable molecular weights and narrow polydispersities , suggesting that the compound may interact with polymer chains during its action.

Mode of Action

Related phosphorus compounds have been used as ligands in enantioselective metal-catalysed reactions . These reactions allow the preparation of optically active products with the desired enantiopurity . Therefore, it’s plausible that ®-2-(Diphenylphosphino)-1-phenylethanamine may interact with its targets in a similar manner, acting as a ligand in catalytic reactions.

Biochemical Pathways

Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs

Pharmacokinetics

Pharmacokinetics determines the onset, duration, and intensity of a drug’s effect

Result of Action

The compound’s potential role in the formation of well-defined homopolymers and diblock copolymers suggests that it may influence the structure and properties of these polymers.

Action Environment

For instance, in the context of software development, a workflow job that references an environment must follow any protection rules for the environment before running or accessing the environment’s secrets . Therefore, it’s plausible that similar environmental factors could influence the action of ®-2-(Diphenylphosphino)-1-phenylethanamine.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(1R)-2-diphenylphosphanyl-1-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20NP/c21-20(17-10-4-1-5-11-17)16-22(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,21H2/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTNYDYNCOCRMDG-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CP(C2=CC=CC=C2)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CP(C2=CC=CC=C2)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30855641 | |

| Record name | (1R)-2-(Diphenylphosphanyl)-1-phenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30855641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(Diphenylphosphino)-1-phenylethanamine | |

CAS RN |

141096-35-7 | |

| Record name | (1R)-2-(Diphenylphosphanyl)-1-phenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30855641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![octahydro-1H-cyclopenta[c]pyridine-3,6-dione](/img/structure/B596379.png)

![[4-Tert-butyl-2-(1-methoxycarbonyloxy-2-methylpropan-2-yl)-5-nitrophenyl] methyl carbonate](/img/structure/B596385.png)

![Tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B596394.png)